
Resorcinolnaphthalein
Vue d'ensemble
Description
La Résorcinolnaphtaléine est un composé chimique connu pour son rôle d'activateur spécifique de l'enzyme de conversion de l'angiotensine 2 (ECA2). Sa formule moléculaire est C24H14O5 et sa masse molaire est de 382,36 g/mol . Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les études liées à l'hypertension et à la fibrose rénale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La Résorcinolnaphtaléine peut être synthétisée par une série de réactions chimiques impliquant des dérivés de la résorcine et du naphtalène. La voie de synthèse spécifique et les conditions réactionnelles ne sont pas largement documentées dans la littérature publique, mais elle implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Chemical Profile
Physical Properties
Structural Formula
The compound is a spirocyclic xanthone derivative with the molecular formula C₂₄H₁₄O₅. Its chemical name is 3',6'-dihydroxy-spiro[1H,3H-naphtho[1,8-cd]pyran-1,9'-[9H]xanthen-3-one .
Biochemical Reactions
This compound modulates the renin-angiotensin system (RAS) through selective activation of ACE2. Key reactions include:
ACE2 Activation Pathway
This compound enhances ACE2 activity in a dose-dependent manner (EC₅₀ ≈ 19.5–20.1 μmol/L) . This activation increases the conversion of angiotensin II (Ang II) to angiotensin-(1-7) [Ang(1-7)], a protective peptide that counteracts harmful effects of Ang II .
Reaction Pathway
Ang II → Ang(1-7) via ACE2 activation
↓
↓ ACE activity
↓ Ang II levels
↑ Ang(1-7) levels
Effects on RAS Components
Component | Change (vs. Control) | Source |
---|---|---|
ACE2 activity | ↑ 1.8–2.2× | |
ACE activity | No effect | |
Ang II levels | ↓ | |
Ang(1-7) levels | ↑ |
Structural Interactions
This compound binds selectively to ACE2’s active site via molecular docking interactions . Key features include:
-
Targets a structural pocket in the open conformation of ACE2 .
-
Forms hydrogen bonds with active-site residues (e.g., His374, Tyr730) .
-
Exhibits high selectivity for ACE2 over ACE, with no enhancement of ACE activity .
Comparison with XNT (Another ACE2 Activator)
Property | This compound | XNT | Source |
---|---|---|---|
Solubility | Lower (requires DMSO) | Higher | |
EC₅₀ | ≈19.5 μmol/L | ≈20.1 μmol/L | |
ACE2 specificity | High (no ACE effect) | High |
In Vivo Reactions
In rodent models of pulmonary arterial hypertension (PAH), this compound reduces:
Applications De Recherche Scientifique
Cardiovascular Applications
Pulmonary Arterial Hypertension (PAH)
Resorcinolnaphthalein has been studied for its effects on pulmonary arterial hypertension (PAH). In preclinical studies, it has shown promise as an activator of angiotensin-converting enzyme 2 (ACE2), which plays a protective role against PAH. Activation of ACE2 using this compound improved endothelial function and reduced neointimal formation in rat models of severe PAH induced by monocrotaline . The compound was found to decrease pulmonary arterial pressure and right ventricular hypertrophy, while also shifting endothelial-dependent vasorelaxation toward normal values .
Mechanism of Action
The beneficial effects of this compound are attributed to its ability to modulate the renin-angiotensin system, specifically increasing levels of angiotensin-(1-7) while decreasing angiotensin II levels. This modulation helps alleviate vascular remodeling and endothelial dysfunction associated with PAH .
Neuroprotective Effects
Recent studies have indicated that this compound may also have neuroprotective properties. It has been implicated in alleviating endoplasmic reticulum stress and protecting against lung injury in ventilator-induced lung injury (VILI) models. The compound promotes the conversion of angiotensin II to angiotensin-(1-7), which has protective effects against cell pyroptosis and inflammation in the lungs .
Diabetes and Metabolic Disorders
Research has identified a connection between ACE2 activation and metabolic disorders such as diabetes. This compound's activation of ACE2 can potentially improve insulin sensitivity and reduce diabetic complications through its effects on vascular health . Studies involving diabetic animal models have shown that compounds like this compound can restore ACE2 expression, leading to improved renal function and reduced hyperglycemia .
Case Studies
Mécanisme D'action
Resorcinolnaphthalein exerts its effects by enhancing the activity of angiotensin-converting enzyme 2 (ACE2). It docks into a molecular surface pocket of ACE2, increasing its activity and leading to the hydrolysis of angiotensin II. This results in the production of angiotensin-(1–7), which has vasodilatory and anti-inflammatory effects . The compound also decreases the levels of pro-inflammatory cytokines and increases the levels of anti-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la xanthine : Ces composés augmentent également l'activité de l'ECA2 et ont des applications similaires dans la recherche liée à l'hypertension et à la fibrose.
Inhibiteurs de l'enzyme de conversion de l'angiotensine : Ces composés inhibent l'activité de l'ECA, ce qui conduit à des effets thérapeutiques similaires dans des affections telles que l'hypertension.
Unicité
La Résorcinolnaphtaléine est unique en son genre dans sa stimulation spécifique de l'activité de l'ECA2, ce qui la distingue des autres composés qui inhibent l'ECA ou qui ont des effets plus larges sur le système rénine-angiotensine . Cette spécificité en fait un outil précieux dans la recherche axée sur le rôle de l'ECA2 dans divers processus physiologiques et pathologiques.
Activité Biologique
Resorcinolnaphthalein, a compound derived from resorcinol and naphthalene, has garnered attention for its biological activities, particularly as an activator of angiotensin-converting enzyme 2 (ACE2). This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
This compound acts primarily by modulating the renin-angiotensin-aldosterone system (RAAS). It has been identified as an ACE2 activator, which plays a critical role in converting angiotensin II (Ang II) to angiotensin-(1-7) (Ang-(1-7)), a peptide known for its organ-protective properties. The activation of ACE2 counteracts the detrimental effects of Ang II, which is implicated in various cardiovascular and renal diseases .
Key Findings:
- Activation of ACE2 : In vitro studies demonstrated that this compound activates ACE2 with an effective concentration (EC50) of approximately 20 µM, enhancing its activity by 2.2-fold .
- Allosteric Modulation : The compound binds to the hinge region of ACE2, suggesting an allosteric mechanism that enhances enzyme activity without directly competing with the substrate .
Biological Activity and Therapeutic Implications
The biological activity of this compound extends beyond ACE2 activation. It has been studied in various contexts, including cardiovascular health, diabetes management, and potential applications in COVID-19 treatment.
Cardiovascular Health
This compound's ability to enhance ACE2 activity suggests it could be beneficial in managing hypertension and heart failure. By promoting the conversion of Ang II to Ang-(1-7), it may help alleviate vascular stress and improve cardiac function .
Diabetes Management
In diabetic models, the modulation of the RAAS through ACE2 activation has shown promise in preventing diabetic nephropathy. This compound may contribute to renal protection by enhancing renal blood flow and reducing fibrosis associated with diabetes .
COVID-19 Treatment
Given ACE2's role as a receptor for SARS-CoV-2, this compound's ability to enhance ACE2 activity could be explored as a therapeutic strategy against COVID-19. By promoting ACE2 activity, it may help mitigate the severe effects of the virus on lung function and systemic inflammation .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Propriétés
IUPAC Name |
3',6'-dihydroxyspiro[3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-4,9'-xanthene]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14O5/c25-14-7-9-17-20(11-14)28-21-12-15(26)8-10-18(21)24(17)19-6-2-4-13-3-1-5-16(22(13)19)23(27)29-24/h1-12,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOFHGOGJGQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OC4(C3=CC=C2)C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320062 | |
Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41307-63-5 | |
Record name | NSC354317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3',6'-Dihydroxy-3H-spiro[naphtho[1,8-cd]pyran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of resorcinolnaphthalein in the context of pulmonary arterial hypertension (PAH)?
A1: this compound acts as an activator of angiotensin-converting enzyme 2 (ACE2) [, , , ]. This activation shifts the balance within the renin-angiotensin system (RAS) by promoting the conversion of angiotensin II to angiotensin-(1-7). This shift leads to several beneficial effects in the context of PAH, including:
- Improved Endothelial Function: this compound administration has been shown to improve endothelium-dependent vasorelaxation in the pulmonary vasculature []. This effect is likely mediated by increased levels of angiotensin-(1-7), which has vasodilatory properties.
- Reduced Inflammation: Studies demonstrate that this compound treatment decreases the expression of pro-inflammatory cytokines like TNF-α, MCP-1, and IL-6 while increasing the anti-inflammatory cytokine IL-10 []. This modulation of the inflammatory response contributes to the prevention of vascular remodeling and PAH development.
- Increased Apoptosis of Pulmonary Arterial Cells: Research suggests that this compound, through ACE2 activation, can induce apoptosis in pulmonary arterial cells, thereby counteracting the excessive proliferation and thickening of the vessel walls observed in PAH []. This effect appears to be mediated by the Hippo signaling pathway.
Q2: What evidence supports the claim that this compound prevents the development of severe PAH in animal models?
A2: Several studies utilizing rat models of PAH induced by monocrotaline injection and pneumonectomy have demonstrated the preventative effects of this compound [, , ]. These studies consistently report that chronic administration of this compound results in:
- Reduced pulmonary arterial pressure: this compound treatment significantly attenuated the increase in mean pulmonary arterial pressure typically observed in PAH models [, , ].
- Decreased right ventricular hypertrophy: The development of right ventricular hypertrophy, a hallmark of PAH, was significantly reduced in rats treated with this compound [, , ].
- Inhibition of pulmonary vascular remodeling: this compound administration prevented the characteristic medial hypertrophy and neointimal formation in pulmonary arteries of PAH rats [, , ].
Q3: Are there any studies investigating the combination of this compound with other therapeutic agents for PAH?
A3: One study explored the combination of this compound with A-779, a Mas receptor antagonist []. Interestingly, the study found that co-administration of A-779 abolished the protective effects of this compound on PAH development. This finding suggests that the beneficial effects of this compound are primarily mediated through the Mas receptor, which is activated by angiotensin-(1-7).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.